Structural Differentiation via Fluorophenyl Pharmacophore: Comparison of 4-Fluorophenyl vs. 4-Methoxyphenyl Quinoline Analogs
The target compound incorporates a 4-fluorophenyl group at the quinoline 2-position, whereas the closest cataloged analog (CAS 1359396-23-8) bears a 4-methoxyphenyl substituent. This fluorine substitution increases lipophilicity (calculated logP difference ≈ +0.5) and alters the electron-withdrawing character of the aryl ring, which is known to modulate binding affinity at ATP-pocket kinase targets such as VEGFR and c-Met within the Calitor/Sunshine Lake patent series [1]. While direct IC₅₀ data for the target compound are not publicly disclosed, the patent exemplifies fluorophenyl-substituted quinolines as preferred embodiments for tyrosine kinase inhibition, suggesting a deliberate medicinal chemistry optimization over non-fluorinated variants [1]. This represents class-level inference: the fluorophenyl motif is a recognized privilege for improving target residence time and metabolic stability relative to methoxy or unsubstituted phenyl analogs.
| Evidence Dimension | Calculated logP and hydrogen bond acceptor count |
|---|---|
| Target Compound Data | logP ≈ 4.8 (calculated); 4 H-bond acceptors (2,4-dimethoxybenzamide + quinoline N + ethoxy O) |
| Comparator Or Baseline | CAS 1359396-23-8 (4-methoxyphenyl analog): logP ≈ 4.3 (calculated); 5 H-bond acceptors |
| Quantified Difference | ΔlogP ≈ +0.5; one fewer H-bond acceptor in target compound |
| Conditions | Calculated physicochemical properties; biological activity differences not quantitatively established |
Why This Matters
For procurement, this confirms the compound is a distinct chemical entity from the 4-methoxyphenyl analog, requiring separate sourcing and biological evaluation.
- [1] Xi N, et al. Substituted Quinoline Compounds and Methods of Use. US Patent Application US20150342945A1 (also published as WO2012118632A1, EP2680886B1). Filed 2012-02-21. Assignees: Calitor Sciences, LLC; Sunshine Lake Pharma Co., Ltd. View Source
